Chalcone

Übersicht

Beschreibung

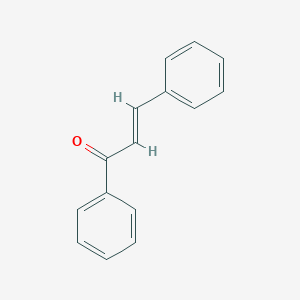

trans-Chalkon: ist eine organische Verbindung, die zur Klasse der Chalkone gehört, bei denen es sich um aromatische Ketone handelt. Es zeichnet sich durch das Vorhandensein von zwei aromatischen Ringen aus, die durch ein dreikohlenstoffiges α, β-ungesättigtes Carbonylsystem verbunden sind. Diese Verbindung ist bekannt für ihr gelbes kristallines Aussehen und wird wegen ihrer vielfältigen biologischen Aktivitäten und möglichen therapeutischen Anwendungen intensiv untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: trans-Chalkon wird typischerweise durch eine Aldol-Kondensationsreaktion zwischen Benzaldehyd und Acetophenon synthetisiert. Die Reaktion wird durch eine Base wie Natriumhydroxid in einer Ethanol-Lösung katalysiert. Das Gemisch wird bei Raumtemperatur gerührt, bis das Produkt ausfällt .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von trans-Chalkon ähnlichen Prinzipien, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von kontinuierlichen Reaktoren und effizienten Trennverfahren, um das Produkt zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-Chalcone is typically synthesized through an aldol condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base, such as sodium hydroxide, in an ethanol solution. The mixture is stirred at room temperature until the product precipitates out .

Industrial Production Methods: In industrial settings, the synthesis of trans-Chalcone follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the product .

Analyse Chemischer Reaktionen

Reaktionstypen: trans-Chalkon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Chalkon-Epoxiden oxidiert werden.

Reduktion: Es kann zu Dihydrochalkonen reduziert werden.

Substitution: Es kann elektrophile Substitutionsreaktionen an den aromatischen Ringen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Es werden Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet.

Reduktion: Es werden Katalysatoren wie Palladium auf Kohlenstoff oder Natriumborhydrid eingesetzt.

Substitution: Es werden Reagenzien wie Brom oder Salpetersäure unter kontrollierten Bedingungen verwendet.

Hauptsächlich gebildete Produkte:

Oxidation: Chalkon-Epoxide.

Reduktion: Dihydrochalkone.

Substitution: Bromierte oder nitrierte Chalkone.

Wissenschaftliche Forschungsanwendungen

trans-Chalkon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: Es zeigt antimikrobielle, entzündungshemmende und antioxidative Eigenschaften.

Medizin: Es wird wegen seiner potenziellen Antikrebs-, Antimalaria- und antiviralen Aktivitäten untersucht.

Industrie: Es wird bei der Herstellung von Flüssigkristallen, fluoreszierenden Materialien und Korrosionsinhibitoren verwendet

Wirkmechanismus

Der Wirkungsmechanismus von trans-Chalkon beinhaltet mehrere Wege:

Antikrebsaktivität: Es induziert Apoptose in Krebszellen, indem es das mitochondriale Membranpotential stört und Caspasen aktiviert.

Antimikrobielle Aktivität: Es hemmt das Wachstum von Bakterien und Pilzen, indem es in die Synthese ihrer Zellwand eingreift.

Entzündungshemmende Aktivität: Es reduziert Entzündungen, indem es die Produktion von proinflammatorischen Zytokinen hemmt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

cis-Chalkon: Im Gegensatz zu trans-Chalkon ist cis-Chalkon aufgrund von sterischer Hinderung weniger stabil.

Flavonoide: trans-Chalkon ist ein Vorläufer von Flavonoiden, die ähnliche biologische Aktivitäten, aber unterschiedliche strukturelle Merkmale aufweisen.

Isoflavonoide: Diese Verbindungen leiten sich ebenfalls von Chalkonen ab und zeigen ähnliche therapeutische Eigenschaften.

Einzigartigkeit: trans-Chalkon ist aufgrund seiner strukturellen Einfachheit und Vielseitigkeit in verschiedenen chemischen Reaktionen einzigartig. Seine Fähigkeit, als Vorläufer für eine breite Palette biologisch aktiver Verbindungen zu dienen, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Biologische Aktivität

Chalcone, a class of compounds characterized by the presence of an α,β-unsaturated carbonyl system, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities of this compound, including its antibacterial, antifungal, anti-inflammatory, anticancer, and other therapeutic properties. The synthesis methods and structure-activity relationships (SAR) are also reviewed.

Structure and Synthesis

Chalcones are typically synthesized through the Claisen-Schmidt condensation reaction between acetophenones and aldehydes. Their basic structure is defined as 1,3-diphenylprop-2-en-1-one, which can exist in cis or trans forms, with the trans isomer being more stable. Modifications in the aromatic rings can enhance their biological activity by altering their pharmacokinetic properties.

1. Antimicrobial Activity

Chalcones exhibit significant antimicrobial properties against a variety of pathogens. Research indicates that this compound derivatives can inhibit both bacterial and fungal growth effectively.

- Antibacterial Properties : Studies have shown that chalcones possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, certain this compound derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like rifampicin .

- Antifungal Properties : this compound compounds have been reported to inhibit fungal cell wall synthesis by targeting β(1,3)-glucan and chitin synthases. Some derivatives showed superior antifungal effects compared to conventional antifungal agents like ketoconazole .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound A | Antibacterial | 12 | |

| This compound B | Antifungal | 8 | |

| 5′-Chloro-2′-Hydroxythis compound | Antibacterial | 10 |

2. Anti-inflammatory Activity

Chalcones are known for their anti-inflammatory effects, primarily through the inhibition of inflammatory mediators such as nitric oxide (NO), interleukins (IL), and cyclooxygenase (COX) enzymes. For example, certain this compound derivatives have shown potent inhibition of NO production in vitro at concentrations as low as 1 µM .

3. Anticancer Activity

Research highlights chalcones' potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Various studies have demonstrated that specific this compound derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in cell survival and apoptosis .

| This compound Derivative | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound X | Breast Cancer | 15 | Induces apoptosis via caspase activation |

| Compound Y | Lung Cancer | 20 | Inhibits PI3K/Akt signaling pathway |

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of chlorinated chalcones against various microbial strains. The results indicated that chlorinated derivatives exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Mechanism

In a model of inflammation induced by lipopolysaccharides (LPS), a specific this compound derivative significantly reduced levels of pro-inflammatory cytokines, demonstrating its potential for treating inflammatory diseases .

Eigenschaften

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFBYFPFKXHELB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873536 | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

346.50 °C. @ 760.00 mm Hg | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000107 [mmHg] | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-47-1, 94-41-7 | |

| Record name | trans-Chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5A2Q39HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.5 °C | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.